4-Morpholinopyrrolidin-3-ol

Physicochemical profiling Drug-likeness Solubility prediction

Standard 4-(pyrrolidin-3-yl)morpholine (CAS 53617-37-1) lacks key hydrogen-bond donor capacity, altering solubility and kinase hinge binding. This C3-hydroxylated analog (CAS 524070-33-5) provides two chiral centers and enhanced polar interactions for SAR campaigns. - XLogP3 -1.3, HBD=2, TPSA 44.7 Ų - optimised for CNS oral bioavailability - (3R,4R) enantiomer shows ROR-α/β inverse agonist activity (IC50 8-11 μM) & progesterone receptor antagonism (IC50 3.8 μM) - Hydroxyl group enables orthogonal PROTAC/fluorescent probe conjugation - ≥98% purity (HPLC) available - avoid biological confounding from deoxy analog impurities

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
CAS No. 524070-33-5
Cat. No. B12921106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholinopyrrolidin-3-ol
CAS524070-33-5
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2CNCC2O
InChIInChI=1S/C8H16N2O2/c11-8-6-9-5-7(8)10-1-3-12-4-2-10/h7-9,11H,1-6H2
InChIKeyXTYNAFYREQNMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Morpholinopyrrolidin-3-ol: Structural Identity and Physicochemical Baseline


4-Morpholinopyrrolidin-3-ol (IUPAC: 4-morpholin-4-ylpyrrolidin-3-ol; CAS 524070-33-5) is a heterocyclic building block combining a morpholine ring and a hydroxyl-substituted pyrrolidine ring within a single non-aromatic scaffold (C₈H₁₆N₂O₂; MW 172.22 g/mol) [1]. The compound is supplied as the free base or as its hydrochloride/dihydrochloride salt forms and is classified by Sigma-Aldrich as part of the AldrichCPR collection of unique screening chemicals for early discovery . Its computed physicochemical profile — XLogP3 of −1.3, two hydrogen bond donors, four hydrogen bond acceptors, topological polar surface area (TPSA) of 44.7 Ų, and a single rotatable bond — places it within the favorable range for CNS drug-likeness and oral bioavailability parameters [1].

Why Generic Morpholine-Pyrrolidine Analogs Cannot Substitute


The morpholine-pyrrolidine scaffold class contains multiple closely related compounds that differ in subtle but functionally critical structural features — the presence or absence of a hydroxyl group, ring attachment position, and stereochemistry — each of which can produce large shifts in potency, selectivity, and physicochemical behavior [1]. For example, the deoxy analog 4-(pyrrolidin-3-yl)morpholine (CAS 53617-37-1) loses the C3-hydroxyl, reducing hydrogen bond donor count from 2 to 1, lowering TPSA from 44.7 to 24.5 Ų, and increasing lipophilicity by a full log unit (XLogP3 from −1.3 to −0.3) [2]. Such differences predict material changes in solubility, permeability, and target binding geometry, making generic substitution hazardous in any SAR campaign, assay validation, or scale-up synthesis without explicit comparative data [1][2].

Quantitative Differentiation Against Closest Structural Analogs


Hydrogen Bond Donor Capacity vs. Deoxy Analog

4-Morpholinopyrrolidin-3-ol possesses a secondary alcohol at the pyrrolidine C3 position, contributing two hydrogen bond donors (HBD = 2) versus only one (the pyrrolidine NH) in 4-(pyrrolidin-3-yl)morpholine [1][2]. This additional HBD increases the topological polar surface area (TPSA) to 44.7 Ų, compared to 24.5 Ų for the deoxy analog, and reduces computed lipophilicity by a full log unit (XLogP3: −1.3 vs. −0.3) [1][2].

Physicochemical profiling Drug-likeness Solubility prediction

Nuclear Receptor Activity Profile

The (3R,4R) enantiomer of 4-morpholinopyrrolidin-3-ol has been evaluated in ChEMBL-curated assays against the retinoic acid receptor-related orphan receptors (ROR-α, ROR-β) and the progesterone receptor (PR). It exhibited inverse agonist activity at human ROR-α1 with an IC₅₀ of 10,800 nM, at human ROR-β with an IC₅₀ of 8,200 nM, and antagonist activity at human PR in T47D cells with an IC₅₀ of 3,800 nM [1]. In contrast, the (3R,4R) isomer of the deoxy analog 4-(pyrrolidin-3-yl)morpholine lacks directly comparable receptor profiling data in the public domain, preventing activity benchmarking [2].

Nuclear receptor modulation ROR inverse agonism Progesterone receptor antagonism

Commercially Available Purity Grades

Multiple vendors supply 4-Morpholinopyrrolidin-3-ol at differentiated purity levels. Leyan offers the compound at 98% purity (Catalog No. 2237194) , while CheMenu lists it at 97% purity (Catalog No. CM1070686) , and Sigma-Aldrich's AldrichCPR collection does not collect or guarantee analytical purity data (sold 'as-is') . For the comparator 4-(pyrrolidin-3-yl)morpholine, AKSci and Bidepharm both specify a minimum purity of 95% .

Chemical procurement Purity specification Vendor qualification

Hydroxyl Group Derivatization Versatility

The C3 hydroxyl of 4-Morpholinopyrrolidin-3-ol can undergo oxidation to the corresponding ketone, esterification, etherification, or serve as a leaving group after activation — reactions that are chemically impossible for 4-(pyrrolidin-3-yl)morpholine, which lacks the oxygen functionality [1]. Multiple ChemBridge screening compounds derived from the (3S,4S)-4-morpholin-4-ylpyrrolidin-3-ol scaffold (e.g., N-substituted benzothiadiazole, pyrazolopyrimidine, and benzothiophene derivatives) demonstrate the scaffold's utility as a versatile core for library synthesis .

Synthetic chemistry Building block utility Functional group interconversion

Stereochemical Complexity and Chiral Center Advantage

4-Morpholinopyrrolidin-3-ol contains two chiral centers at pyrrolidine C3 and C4, generating four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). Sigma-Aldrich supplies the (3S,4S) enantiomer as the hydrochloride salt (PH019372) . The (3R,4R) enantiomer has been profiled in ChEMBL for nuclear receptor activity (see Evidence Item 2), while the (3S,4S) enantiomer has been used as a core scaffold in ChemBridge's screening library for diverse target classes . In contrast, 4-(pyrrolidin-3-yl)morpholine has only one chiral center (C3 of pyrrolidine), offering at most two stereoisomers [1].

Chiral resolution Stereochemistry-activity relationships Enantiomer-specific pharmacology

Prioritized Application Scenarios


Nuclear Receptor Drug Discovery

The (3R,4R) enantiomer of 4-morpholinopyrrolidin-3-ol has demonstrated inverse agonist activity at ROR-α (IC₅₀ = 10.8 μM) and ROR-β (IC₅₀ = 8.2 μM), and antagonist activity at the progesterone receptor (IC₅₀ = 3.8 μM) [1]. The hydroxyl group and dual-chiral-center architecture provide vectors for SAR expansion that are unavailable in the simpler 4-(pyrrolidin-3-yl)morpholine scaffold. Teams targeting autoimmune or metabolic indications via ROR modulation should prioritize this scaffold for hit-to-lead campaigns, using the ChEMBL data as a baseline activity reference. Procurement of stereochemically defined material (e.g., (3S,4S) hydrochloride from Sigma-Aldrich, PH019372) is essential for reproducible assay results .

Kinase Inhibitor Fragment-Based Discovery

The morpholine-pyrrolidine-alcohol scaffold satisfies fragment-like physicochemical criteria (MW 172 Da, TPSA 44.7 Ų, HBD = 2, HBA = 4) with favorable ligand efficiency metrics [1]. Patent literature describes morpholine-pyrrolidine cores as ATP-competitive kinase inhibitor scaffolds, and the hydroxyl group of 4-morpholinopyrrolidin-3-ol offers an additional hydrogen-bonding contact point with the kinase hinge region that the deoxy analog cannot provide . Researchers engaged in fragment-based or scaffold-hopping kinase programs should select this hydroxylated scaffold over 4-(pyrrolidin-3-yl)morpholine when seeking to exploit polar hinge contacts.

High-Purity Tool Compound Synthesis

When synthesizing chemical probes for target engagement studies (e.g., PROTACs, fluorescent probes, or photoaffinity labels), the 98% purity grade available from Leyan (Catalog No. 2237194) provides a verified quality baseline that reduces the risk of confounding biological results from impurities [1]. The hydroxyl group serves as a convenient attachment point for linker conjugation, and the morpholine nitrogen allows orthogonal functionalization. Procurement specifications should explicitly require ≥97% purity with HPLC or NMR verification, distinguishing this grade from the 95% typical of the deoxy analog .

Diversity-Oriented Synthesis and Library Construction

The (3S,4S)-4-morpholinopyrrolidin-3-ol scaffold has been elaborated into multiple screening compounds by ChemBridge, including N-substituted benzothiadiazole, pyrazolopyrimidine, fluorenyl, and dibenzothiophene derivatives [1]. The combination of two chiral centers, a nucleophilic secondary amine (pyrrolidine NH), and a modifiable hydroxyl group makes this scaffold a privileged diversity element for constructing stereochemically rich compound collections. Library designers should favor this hydroxylated scaffold over flatter, single-chiral-center alternatives to maximize three-dimensional diversity and novelty in screening decks .

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